Methyl 2-(5-oxopyrrolidin-2-yl)acetate

Description

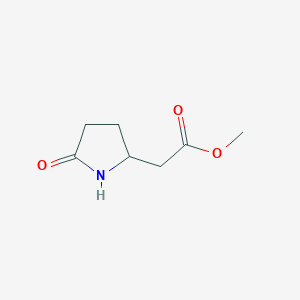

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-oxopyrrolidin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)4-5-2-3-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFABROWAKYVCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561929 | |

| Record name | Methyl (5-oxopyrrolidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67036-44-6 | |

| Record name | Methyl (5-oxopyrrolidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 5 Oxopyrrolidin 2 Yl Acetate and Its Analogues

Total Synthesis Approaches to the 5-Oxopyrrolidine Core

The fundamental structure of 5-oxopyrrolidine, also known as pyroglutamate (B8496135), is a versatile scaffold. Its synthesis has been approached from multiple angles, including the use of natural precursors, enzymatic processes, and asymmetric methods to ensure high purity of specific stereoisomers.

Strategies Utilizing Glutamic Acid as a Precursor

Glutamic acid and its derivatives serve as a primary and readily available chiral starting material for the synthesis of the 5-oxopyrrolidine core. The inherent stereochemistry of natural L-glutamic acid makes it an attractive precursor for producing enantiomerically pure pyroglutamates.

A common strategy involves the thermal cyclization of glutamic acid to form pyroglutamic acid. This intramolecular condensation reaction is often followed by esterification to yield the desired pyroglutamate ester. For instance, L-pyroglutamic acid can be esterified in ethanol (B145695) with sulfuric acid as a catalyst to produce the corresponding ethyl ester. google.com More broadly, amino acid methyl esters can be conveniently prepared by reacting an amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature, offering a high-yield route to intermediates for more complex targets. mdpi.com

Further derivatization can be achieved through palladium-catalyzed reductive N-alkylation. This method allows for the synthesis of a wide range of N-alkyl-2-pyrrolidones directly from glutamic acid. The process involves an initial N-alkylation followed by a thermally induced lactamization to form the N-alkylpyroglutamic acid, which is then decarboxylated to yield the final N-alkyl-2-pyrrolidone. rsc.org This two-step chemocatalytic system demonstrates the utility of glutamic acid in creating diverse pyrrolidinone analogues. rsc.org

| Precursor | Reagents/Conditions | Product | Reference |

| L-Pyroglutamic acid | Ethanol, Sulfuric Acid | Ethyl pyroglutamate | google.com |

| Amino Acid | Methanol, Trimethylchlorosilane | Amino Acid Methyl Ester | mdpi.com |

| Glutamic Acid | C3-C5 Carbonyl compounds, Pd/Al2O3 catalyst, H2 | N-alkyl-2-pyrrolidones | rsc.org |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic strategies combine the selectivity of enzymes with the practicality of chemical synthesis to produce high-value chiral compounds. These methods are particularly valuable for creating enantiomerically pure 5-oxopyrrolidines.

One notable approach involves the asymmetric transformation of levulinic acid, a biomass-derived platform chemical. Through biocatalysis, levulinic acid can be converted into chiral building blocks like (R)-5-methylpyrrolidin-2-one. mdpi.com The process typically begins with the amination of the carbonyl group in levulinic acid to form an imine, which is then hydrogenated to yield γ-aminovaleric acid. Subsequent intramolecular amidation generates the 5-methylpyrrolidin-2-one (B85660) ring. mdpi.com The use of enzymes in the reduction or amination steps allows for high stereocontrol, leading to products with high enantiomeric excess.

Asymmetric Synthesis Routes to Enantiomerically Pure Forms

The demand for enantiomerically pure pharmaceuticals has driven the development of numerous asymmetric synthetic routes to the 5-oxopyrrolidine core. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Catalytic asymmetric synthesis represents a powerful tool for constructing these five-membered nitrogen heterocycles. For example, ferrocenyloxazoline palladacycles have been used as catalysts in the asymmetric intramolecular aminopalladation of allylic N-arylsulfonylcarbamates to form 4-vinyloxazolidin-2-ones, which are precursors to related pyrrolidinones, in high yield and with excellent enantioselectivity (89-99% ee). researchgate.net

Organocatalysis has also emerged as a key strategy. Chiral pyrrolidine-based organocatalysts, themselves derived from the chiral pool, are effective in promoting asymmetric reactions. nih.gov For instance, the asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by new pyrrolidine-based organocatalysts, can produce highly functionalized pyrrolidines with good diastereoselectivity and enantioselectivity up to 85% ee. nih.gov Similarly, organocatalytic enantioselective Michael additions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

Another approach utilizes chiral auxiliaries. For example, the asymmetric synthesis of (2S,5S)-dimethylpyrrolidine has been achieved with an enantiomeric excess of ≥ 97% using (S)-α-methylbenzylamine as a chiral auxiliary in a short reaction sequence starting from 2,5-hexanediol. rug.nl

Functionalization and Derivatization Strategies

Once the 5-oxopyrrolidine core is established, further functionalization and derivatization can be carried out to synthesize the target molecule, Methyl 2-(5-oxopyrrolidin-2-yl)acetate, and its analogues. These strategies include building the ring through carbon-carbon bond-forming reactions and modifying the pyrrolidinone nitrogen.

Michael Addition Reactions for Pyrrolidine (B122466) Ring Construction

The Michael addition, or conjugate addition, is a cornerstone reaction for constructing the pyrrolidine ring. This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Intramolecular aza-Michael additions are particularly useful for synthesizing piperidines and pyrrolidines. rsc.org This strategy has been employed in the synthesis of pyrrolidine derivatives through the cyclization of aminofluorovinylsulfones. acs.org A significant development is the iridium-catalyzed reductive Michael addition/[3+2] cycloaddition cascade, which allows for the synthesis of structurally complex pyrrolidines from simple lactams via an azomethine ylide intermediate. acs.org

As mentioned previously, organocatalytic asymmetric Michael additions provide a powerful route to enantiomerically enriched pyrrolidines. nih.govrsc.org These reactions often use chiral secondary amines, such as those derived from proline, to catalyze the addition of nucleophiles like aldehydes or ketones to nitroolefins, resulting in the formation of substituted pyrrolidines with high stereocontrol. nih.gov

| Reaction Type | Key Features | Product Class | Reference |

| Intramolecular aza-Michael Addition | Cyclization of an amine onto an activated alkene/alkyne within the same molecule. | Piperidines and Pyrrolidines | rsc.org |

| Reductive Michael Addition Cascade | Iridium-catalyzed cascade involving an azomethine ylide intermediate. | Highly substituted pyrrolidines | acs.org |

| Asymmetric Organocatalytic Michael Addition | Use of chiral pyrrolidine-based catalysts for enantioselective additions. | Enantiomerically enriched pyrrolidines | nih.govrsc.org |

N-Alkylation and Acylation Reactions on the Pyrrolidinone Nitrogen

Modification of the nitrogen atom of the pyrrolidinone ring is a common strategy for creating diverse analogues with varied biological activities. These modifications typically involve N-alkylation or N-acylation reactions.

N-Alkylation is the introduction of an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reductive amination and substitution reactions. A practical method for synthesizing N-aryl-substituted pyrrolidines involves the successive reductive amination of diketones with anilines, catalyzed by an iridium complex. nih.gov For simpler alkyl groups, the reaction of the pyrrolidinone with an alkyl halide or sulfonate in the presence of a base is a standard procedure. acsgcipr.orgnih.gov For example, N-alkylation of a 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative was performed using iodoethane (B44018) in dimethylformamide with potassium hydroxide (B78521) and potassium carbonate. nih.gov Palladium-catalyzed reductive N-alkylation of glutamic acid has also been shown to be an efficient method for producing N-alkyl-2-pyrrolidones. rsc.org

N-Acylation involves the introduction of an acyl group to the pyrrolidinone nitrogen. This transformation is valuable for synthesizing amides and imides with distinct properties. N-acylbenzotriazoles, which can be prepared from carboxylic acids, are efficient acylating agents for amines under mild conditions. organic-chemistry.org A user-friendly method for the acylation of Grignard reagents, which is mediated by N-methylpyrrolidone (NMP), highlights the unique reactivity of the amide functionality, although in this case, NMP acts as a mediator rather than the substrate being acylated. rsc.org Generally, N-acylation can be achieved by reacting the pyrrolidinone with an acid chloride or anhydride (B1165640), often in the presence of a base.

Esterification and Transesterification Procedures for the Acetate (B1210297) Moiety

The introduction of the methyl acetate group is a critical step in the synthesis of the target compound. This is typically achieved through direct esterification of the corresponding carboxylic acid or by transesterification of a different ester.

Direct Esterification: The reaction of a carboxylic acid with an alcohol to form an ester is a fundamental process in organic synthesis. For the synthesis of methyl esters, methanol is the alcohol of choice. These reactions are generally reversible and require a catalyst to proceed at a reasonable rate. While the carboxylic acid itself can act as a catalyst, its activity is often low. uctm.edu Strong mineral acids like sulfuric acid are traditionally used, but heterogeneous acid catalysts are gaining favor due to easier separation and reduced environmental impact. Microwave-assisted esterification has been shown to significantly enhance reaction rates and yields, achieving optimal conversion in minutes rather than hours. uctm.edu

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol. For instance, an ethyl ester can be converted to a methyl ester by reacting it with methanol in the presence of an acid or base catalyst. Transesterification can also be performed using an ester as the acyl source. For example, the synthesis of acetins (mono-, di-, and triacetin) from glycerol (B35011) can be achieved via transesterification with ethyl acetate. researchgate.net In this case, ethyl acetate serves as both a reactant and an entrainer to remove the ethanol byproduct, shifting the equilibrium toward the products. researchgate.net Enzymatic catalysis, using lipases like Novozym 435 or Lipozyme TLIM, offers a green alternative for esterification and transesterification, proceeding under mild conditions with high selectivity. medcraveonline.com

A study on the synthesis of eugenyl acetate demonstrated various methods, including reaction with acetic anhydride and catalysts like pyridine (B92270) or NaOH, with yields ranging from 63% to over 86%. medcraveonline.com Similarly, the synthesis of β-citronellyl acetate can be accomplished through transesterification with various alkyl acetates, highlighting the versatility of this approach for creating fragrance esters. dntb.gov.ua

Palladium-Catalyzed Transformations and Hydrogenation Reactions

Palladium catalysts are exceptionally versatile tools in modern organic synthesis, enabling a wide range of transformations including cross-coupling and hydrogenation reactions, which are pivotal in constructing complex molecules.

Palladium-Catalyzed Transformations: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming carbon-carbon bonds. These reactions have been optimized for the synthesis of various building blocks. For example, a catalytic system using palladium(II) acetate and the SPhos ligand has been successfully applied to the synthesis of cyclopropylthiophenes from bromothiophenes with low catalyst loading (0.25–1 mol%) and high yields (69–93%). mdpi.com Buchwald-Hartwig amination is another powerful palladium-catalyzed method for forming carbon-nitrogen bonds, which has been used in sequential strategies to construct dibenzodiazepinone scaffolds, key structures in pharmaceuticals like clozapine. beilstein-journals.org Furthermore, palladium-catalyzed carbonylative cyclizations, where carbon monoxide is incorporated into the molecule, provide direct routes to complex heterocyclic structures such as 2-(4-acylfuran-2-yl)acetamides. nih.gov

Hydrogenation Reactions: Hydrogenation is a key reaction for the saturation of double bonds. In the context of pyrrolidinone synthesis, this is often used to convert an unsaturated precursor into the final saturated ring system. For instance, the hydrogenation of an enamide moiety within a pyrrolidine precursor can produce the corresponding saturated lactam. osaka-u.ac.jp This reduction is a crucial step in synthetic pathways that build the pyrrolidinone ring from unsaturated intermediates.

Ring-Opening and Cyclization Reactions for Pyrrolidinone Derivatives

The formation and modification of the pyrrolidinone ring are central to the synthesis of this compound and its analogues. Key strategies include intramolecular cyclization, ring contraction of larger heterocycles, and ring-opening of strained precursors.

Cyclization Reactions: Intramolecular cyclization is a powerful method for constructing the pyrrolidinone ring. osaka-u.ac.jp This can involve the amination of unsaturated carbon-carbon bonds or the insertion of a nitrene species into a C-H bond. osaka-u.ac.jp Another approach involves the tandem ring-opening-cyclization of cyclopropanes with imines, which can be catalyzed by scandium triflate to produce highly substituted pyrrolidines. organic-chemistry.org Computational studies have elucidated the mechanism of one-pot syntheses of pyrrolidinedione derivatives, detailing the stages of Michael addition, Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. rsc.org The final cyclization step itself was found to have a very low energy barrier. rsc.org

Ring Contraction and Ring-Opening: Skeletal remodeling of readily available cyclic compounds offers an innovative route to pyrrolidines. A photo-promoted ring contraction of pyridines using a silylborane has been developed to afford pyrrolidine derivatives, demonstrating a novel strategy for accessing this valuable scaffold from abundant starting materials. osaka-u.ac.jpresearchgate.net Conversely, the selective ring-opening of pyrrolidines via C-N bond cleavage has emerged as a strategy to deconstruct the ring and synthesize structurally diverse linear or alternative cyclic amines. researchgate.net This deconstructive functionalization expands the chemical space accessible from simple pyrrolidine precursors. researchgate.net

Optimization of Reaction Conditions and Yields in Synthetic Protocols

Optimizing reaction parameters such as catalyst, solvent, temperature, and reactant ratios is essential for maximizing product yield and purity while ensuring process efficiency and scalability.

Systematic optimization is a cornerstone of developing robust synthetic methods. For instance, in a palladium-catalyzed oxidative aminocarbonylation, parameters including the palladium source, solvent, base, temperature, and pressure were meticulously varied to maximize the yield of the desired acetamide (B32628) product. nih.gov It was found that using PdI₂ as the catalyst in acetonitrile (B52724) (MeCN) at 100°C under 20 atm of CO/air provided a good yield, which could be further improved by adjusting the base and solvent. nih.gov

In another example, the optimization of a Suzuki-Miyaura cross-coupling for synthesizing cyclopropylthiophenes focused on minimizing the catalyst loading while maintaining high conversion. mdpi.com By using a combination of palladium(II) acetate and the SPhos ligand, excellent yields were achieved with as little as 0.25 mol% of the palladium catalyst. mdpi.com

Microwave-assisted organic synthesis has also proven to be a powerful tool for optimization. In the esterification of acetic acid with methanol, a study systematically optimized microwave power, the molar ratio of reactants, catalyst concentration, and reaction time. uctm.edu The optimal conditions were found to be a microwave power of 577 W, a methanol-to-acetic-acid ratio of 1.19:1, and a catalyst concentration of 4.08%, which resulted in a 98.76% conversion to methyl acetate in just under 25 minutes. uctm.edu

The table below presents data from an optimization study for a palladium-catalyzed oxidative aminocarbonylation reaction, illustrating the impact of various parameters on the final product yield.

| Entry | Solvent | Base (equiv.) | Pressure (atm CO/air) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | Et₂NH (3) | 20 (4:1) | 61 |

| 2 | DMF | Et₂NH (3) | 20 (4:1) | 70 |

| 3 | DMA | Et₂NH (3) | 20 (4:1) | 72 |

| 4 | DMA | Piperidine (3) | 20 (4:1) | 85 |

| 5 | DMA | Piperidine (3) | 10 (4:1) | 75 |

| 6 | DMA | Piperidine (3) | 40 (4:1) | 73 |

Data adapted from a study on PdI₂-catalyzed oxidative aminocarbonylation. nih.gov The reaction was performed with 1 mol% PdI₂ at 100°C for 15 hours. Yields are isolated yields.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 5 Oxopyrrolidin 2 Yl Acetate Derivatives

Exploration of Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of methyl 2-(5-oxopyrrolidin-2-yl)acetate is characterized by the presence of several key functional groups: a secondary amide (lactam), an ester, and active methylene (B1212753) protons. These features allow for a range of nucleophilic and electrophilic reactions.

Nucleophilic Reactions:

The primary sites for nucleophilic attack are the carbonyl carbons of the lactam and the ester group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-(5-oxopyrrolidin-2-yl)acetic acid. The lactam ring can also undergo hydrolysis, though it is generally more stable than the ester. nih.govsaskoer.ca The rate of hydrolysis of the lactam is influenced by the ring size, with five-membered γ-lactams being considerably more stable than four-membered β-lactams. nih.gov

Aminolysis and Transesterification: The ester can react with amines to form amides or with other alcohols in the presence of a catalyst to undergo transesterification. These reactions typically proceed through a tetrahedral intermediate. youtube.com

Reduction: Both the ester and the lactam carbonyls can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both functional groups to the corresponding alcohol and amine, respectively. youtube.com Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), may selectively reduce the ester, although the reactivity can be influenced by reaction conditions.

Electrophilic Reactions:

The nitrogen atom of the lactam and the α-carbon to the ester are the main sites for electrophilic attack.

N-Alkylation/N-Acylation: The nitrogen atom of the lactam can be deprotonated by a strong base to form a nucleophilic anion, which can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives.

Enolate Chemistry: The protons on the carbon atom alpha to the ester group (the methylene bridge) are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Michael additions.

Fluorination: Electrophilic fluorination of pyroglutamic acid derivatives can be achieved by generating an enolate from the lactam, which then reacts with an electrophilic fluorine source like N-fluorobis(phenylsulfonyl)imide (NFSi). nih.govacs.org This reaction has been shown to be highly diastereoselective, yielding trans-substituted products. nih.govacs.org

A summary of the key reactivity profiles is presented in the table below.

| Reactive Site | Reagent Type | Reaction Type | Product Type |

| Ester Carbonyl | Nucleophile (e.g., H₂O, ROH, RNH₂) | Hydrolysis, Transesterification, Aminolysis | Carboxylic acid, Ester, Amide |

| Lactam Carbonyl | Nucleophile (e.g., H₂O, strong reducing agents) | Hydrolysis, Reduction | Amino acid, Amino alcohol |

| α-Carbon to Ester | Base, then Electrophile | Enolate Alkylation/Acylation | Substituted acetate (B1210297) derivative |

| Lactam Nitrogen | Base, then Electrophile | N-Alkylation/N-Acylation | N-substituted pyroglutamate (B8496135) |

Stereochemical Control and Diastereoselective Transformations

The chiral center at the C2 position of the pyrrolidinone ring makes this compound a valuable scaffold for asymmetric synthesis. The stereochemistry of reactions can be controlled to produce specific diastereomers.

Research has demonstrated that radical additions to α-methylene-γ-lactams derived from pyroglutamic acid can be highly stereoselective. nih.govbeilstein-journals.org The stereochemical outcome (cis or trans) can be influenced by the choice of protecting group on the lactam nitrogen and the presence of Lewis acids. For instance, N-unsubstituted lactams tend to yield cis-α,γ-disubstituted products, while N-pivaloyl lactams in the presence of a Lewis acid like Ytterbium triflate (Yb(OTf)₃) favor the formation of trans isomers. nih.gov This control is attributed to chelation between the Lewis acid, the lactam carbonyl, and the incoming radical, which directs the approach of the reactant. nih.govbeilstein-journals.org

Furthermore, the synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been achieved through a highly diastereoselective tandem aza-Michael addition and crystallization-induced diastereomer transformation (CIDT). semanticscholar.org This methodology allows for the stereoselective preparation of 3-substituted analogs, which are of interest for their potential biological activity. semanticscholar.org

The following table summarizes key findings in diastereoselective transformations of pyroglutamic acid derivatives.

| Reaction Type | Substrate | Reagents | Key Finding |

| Radical Addition | α-methylene-γ-alkyl-γ-lactam | (Me₃Si)₃SiH, UV or Et₃B, Bu₃SnH, Yb(OTf)₃ | Stereoselectivity (cis/trans) is controlled by the N-substituent and the use of a Lewis acid. nih.govbeilstein-journals.org |

| Aza-Michael Addition | N-chloroacetyl aroylalanines | Base-catalyzed cyclization | Highly diastereoselective synthesis of 3-aroyl pyroglutamic acid derivatives. semanticscholar.org |

| 1,3-Dipolar Cycloaddition | Nitrones and acrylates | Not specified | Enantioselective synthesis of 4-hydroxy-D-pyroglutamic acid derivatives. documentsdelivered.com |

| Electrophilic Fluorination | Enantiomerically pure 2-pyrrolidinones | NFSi | Completely diastereoselective monofluorination to yield trans-substituted products. nih.govacs.org |

Polymerization Behavior of Pyroglutamic Acid Methacrylate (B99206) Derivatives

Methacrylate derivatives of pyroglutamic acid have been synthesized and studied for their polymerization behavior. nih.govacs.orgacs.org Monomers such as methyl α-pyroglutamyl methylacrylate (PyMM) have been shown to exhibit very fast photopolymerization rates, both in homopolymerizations and in copolymerizations with common monomers like N-vinyl pyrrolidinone (NVP) and hydroxyethyl (B10761427) methacrylate (HEMA). nih.govacs.orgacs.org

An interesting characteristic of these pyroglutamic acid-containing methacrylates is their ability to polymerize in the melt without the need for an added initiator. nih.govacs.orgacs.org The properties of the resulting polymers, such as solubility, can be controlled by the polymerization temperature. nih.govacs.orgacs.org For example, polymerization at higher temperatures can lead to cross-linked, insoluble polymers, while lower temperatures can produce soluble polymers. acs.org The incorporation of the pyroglutamic acid moiety can also influence the properties of the resulting polymer, such as increasing the glass transition temperature (Tg) compared to conventional methacrylates. acs.org

Coatings made from these polymers, whether solution-cast, photocured, or thermally cured, have demonstrated good to excellent adhesion to surfaces like glass and poly(ethylene terephthalate). nih.govacs.org

| Monomer | Polymerization Method | Key Characteristics |

| Methyl α-pyroglutamyl methylacrylate (PyMM) | Photopolymerization, Thermal polymerization (melt) | Fast polymerization rates, can be polymerized without an initiator, polymer solubility is temperature-dependent. nih.govacs.orgacs.org |

| Methyl α-pyroglutamidoundecanoyl methylacrylate (PyUM) | Photopolymerization, Thermal polymerization (melt) | Similar to PyMM, fast polymerization rates. nih.govacs.orgacs.org |

Stability Studies of the 5-Oxopyrrolidine Lactam Ring System

The 5-oxopyrrolidine (pyroglutamate) lactam ring is a key structural feature, and its stability is crucial for the applications of its derivatives. The lactam is an amide within a five-membered ring, which generally confers significant stability.

Hydrolytic stability studies comparing lactams of different ring sizes have shown that γ-lactams (five-membered rings) are considerably less reactive towards hydrolysis than β-lactams (four-membered rings). nih.gov However, they are more stable than some larger ring lactams under certain conditions. The stability of the lactam ring in pyroglutamate derivatives is also influenced by pH and temperature. For instance, the non-enzymatic cyclization of glutamine to form pyroglutamate is more efficient at a neutral pH of 7.2 compared to a more acidic pH of 6.2, and the rate of pyroglutamate formation from N-terminal glutamic acid or glutamine increases with temperature. researchgate.net

Under strongly acidic conditions, such as in the presence of high concentrations of aqueous methanesulfonic acid, the pyroglutamyl-peptide bond can be selectively cleaved. nih.gov This indicates that while the lactam ring is generally stable, it can be opened under specific hydrolytic conditions. In biological systems, the hydrolysis of the N-terminal pyroglutamate residue from proteins and peptides is catalyzed by the enzyme pyroglutamyl aminopeptidase (B13392206) I. nih.gov

Studies on the degradation of γ-glutamyl peptides have shown that they can undergo intramolecular conversion to pyroglutamate during derivatization procedures involving strong acids and heat. mdpi.com At longer reaction times, the formed pyroglutamate can be further hydrolyzed to glutamic acid. mdpi.com

| Condition | Effect on 5-Oxopyrrolidine Ring |

| Comparison to other lactams | More stable to hydrolysis than β-lactams. nih.gov |

| pH | Formation from glutamine is favored at neutral pH. researchgate.net |

| Temperature | Higher temperatures accelerate formation from glutamine/glutamic acid. researchgate.net |

| Strong Acid (e.g., methanesulfonic acid) | Can induce selective hydrolytic cleavage. nih.gov |

| Enzymatic | Pyroglutamyl aminopeptidase I catalyzes hydrolysis. nih.gov |

| Derivatization (acid/heat) | Can form from γ-glutamyl peptides and subsequently hydrolyze to glutamic acid. mdpi.com |

Applications As a Chiral Building Block and Synthetic Intermediate

Role in Asymmetric Synthesis of Complex Natural Products and Analogues

The enantiopure nature of methyl 2-(5-oxopyrrolidin-2-yl)acetate makes it an ideal starting point for the total synthesis of intricate natural products and their structurally related analogues. Its application allows for the establishment of key stereocenters early in a synthetic sequence, streamlining the path to complex molecular architectures.

The pyrrolidine (B122466) ring is a common motif in a vast number of alkaloids, many of which display significant biological activity. This compound serves as a precursor for the synthesis of key intermediates in the biosynthesis and total synthesis of certain alkaloid families. For instance, derivatives of this compound are instrumental in constructing the core structures of tropane (B1204802) and dendrobatid alkaloids.

A notable application is in the synthesis of intermediates for tropane alkaloids, a class of compounds known for their medicinal properties. The chiral backbone of this compound provides the necessary stereochemical information for the construction of the characteristic 8-azabicyclo[3.2.1]octane skeleton of tropanes.

| Target Alkaloid Class | Key Intermediate Synthesized from this compound Derivative | Synthetic Strategy |

| Tropane Alkaloids | Chiral pyrrolidine-based precursors | Utilization of the inherent chirality to control the stereochemistry of the bicyclic core. |

| Dendrobatid Alkaloids | Substituted pyrrolidine intermediates | Stepwise functionalization of the pyrrolidinone ring to build the complex alkaloid structure. |

Beyond alkaloids, this compound is a valuable intermediate for the synthesis of other pharmaceutically relevant scaffolds. Its functional groups—the lactam, the ester, and the chiral center—offer multiple points for chemical modification, enabling the construction of a diverse range of molecular frameworks.

One significant application is in the synthesis of Gamma-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used to treat a variety of neurological disorders, including epilepsy and neuropathic pain. The pyrrolidinone ring of the title compound can be opened and modified to produce substituted GABA derivatives with specific stereochemistry, which is often crucial for their biological activity.

| Pharmaceutical Scaffold | Synthetic Approach | Therapeutic Area |

| GABA Analogues | Ring-opening and functional group manipulation of the pyrrolidinone core. | Neurological Disorders |

| Substituted Proline Derivatives | Modification of the pyrrolidinone ring and ester group. | Various |

Utilization in the Synthesis of Heterocyclic Compounds

The reactivity of the lactam and the side chain of this compound makes it a versatile substrate for the synthesis of a variety of heterocyclic compounds. These reactions often proceed with a high degree of stereocontrol, dictated by the existing stereocenter.

The lactam moiety can undergo reduction to the corresponding pyrrolidine, which can then be further functionalized. The ester side chain can be modified through various reactions, including hydrolysis, amidation, and reduction, to introduce different functional groups. Furthermore, the carbon atom alpha to the ester can be deprotonated and reacted with electrophiles to introduce substituents at this position. These transformations have been employed to synthesize a range of substituted pyrrolidines and other nitrogen-containing heterocycles. For example, reaction with various electrophiles can lead to the formation of 2,3-disubstituted and 2,3,4-trisubstituted pyrrolidines.

| Heterocyclic System | Synthetic Transformation | Key Features |

| Substituted Pyrrolidines | Reduction of lactam, functionalization of side chain, and alpha-alkylation. | High degree of stereocontrol, access to diverse substitution patterns. |

| Spiro-pyrrolidinones | Cyclization reactions involving the side chain and the pyrrolidinone ring. | Construction of complex spirocyclic systems. |

| Fused Bicyclic Lactams | Intramolecular cyclization reactions. | Formation of novel heterocyclic scaffolds. |

Development of Optically Active Pyrrolidinones for Diverse Chemical Libraries

The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening to identify new drug leads. The scaffold of this compound is well-suited for the development of such chemical libraries. Its multiple points of diversification allow for the parallel synthesis of a large number of distinct, optically active pyrrolidinone derivatives.

By systematically varying the substituents at different positions of the pyrrolidinone ring and the side chain, a library of compounds with diverse chemical properties and three-dimensional shapes can be generated. This approach accelerates the drug discovery process by providing a wide range of molecules for biological evaluation. Although direct examples of large-scale combinatorial libraries based on this specific starting material are not extensively documented in publicly available literature, its structural features make it a prime candidate for such endeavors in medicinal chemistry research. The generation of such libraries would involve parallel synthesis techniques where the core scaffold is reacted with a variety of building blocks to create a large set of final products.

Investigation of Biological Activities and Mechanisms of Action of Methyl 2 5 Oxopyrrolidin 2 Yl Acetate Derivatives

Research into Antimicrobial Activity Profiles

The pyrrolidinone scaffold is a key structural feature in numerous compounds investigated for their ability to combat microbial infections. frontiersin.org Studies have explored the efficacy of these derivatives against a range of pathogenic bacteria and fungi, including strains that have developed resistance to existing drugs.

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to public health. nih.gov In this context, novel 5-oxopyrrolidine derivatives have been synthesized and evaluated for their antimicrobial properties against clinically significant MDR pathogens. nih.gov

One study focused on a series of 5-oxopyrrolidine compounds tested against carbapenemase-producing Enterobacteriales like Klebsiella pneumoniae and Escherichia coli, MDR Pseudomonas aeruginosa, carbapenem- and polymyxin-resistant Acinetobacter baumannii, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While most of the synthesized compounds showed no significant activity against the Gram-negative bacteria tested (MIC > 64 µg/mL), one derivative, compound 21 , which features a 5-nitrothiophene substituent, demonstrated notable and selective antimicrobial activity. nih.govnih.gov This compound was particularly effective against multidrug-resistant S. aureus strains, including those resistant to linezolid (B1675486) and tedizolid. nih.govnih.gov

Another investigation into 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also revealed potent antibacterial action. mdpi.com A hydrazone derivative containing a 5-nitrothien-2-yl fragment showed broad activity, surpassing the control antibiotic cefuroxime (B34974) against nearly all tested strains, which included S. aureus, Listeria monocytogenes, Bacillus cereus, and E. coli. mdpi.com Furthermore, a derivative with a benzylidene moiety exhibited very strong inhibition of S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL, which was superior to cefuroxime (7.8 μg/mL). mdpi.com

These findings underscore the potential of the 5-oxopyrrolidine scaffold as a foundation for developing new antibacterial agents targeting challenging Gram-positive MDR pathogens. nih.govnih.gov

Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivative 21 against Multidrug-Resistant Staphylococcus aureus

| Strain | Resistance Profile | MIC (µg/mL) |

| S. aureus (MRSA) | FOX-R, CLIN-R, VAN-I | 8 |

| S. aureus (LRSA) | LZD-R, TED-R | 4 |

| S. aureus (LRSA) | LZD-R, TED-R | 8 |

| S. aureus (LRSA) | LZD-R, TED-R | 4 |

| Data sourced from a study on novel 5-oxopyrrolidine derivatives. nih.gov Abbreviations: FOX, Cefoxitin; CLIN, Clindamycin; VAN, Vancomycin; LZD, Linezolid; TED, Tedizolid; R, Resistant; I, Intermediate. |

The investigation of pyrrolidinone derivatives extends to their potential as antifungal agents. nih.govunimi.it A study of 2,3-pyrrolidinedione derivatives found that certain compounds exhibited significant activity against the pathogenic fungus Candida albicans. nih.govunimi.it One particular derivative, compound 13 , which features an apolar chain on a benzyl (B1604629) substituent, demonstrated the highest antifungal activity in the series, proving to be significantly more potent than the standard oral healthcare agent, chlorhexidine. unimi.it

In another study, metal complexes of a pyrrolidone thiosemicarbazone derivative, (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, were tested against fungal species, including Aspergillus niger and Candida albicans. nih.gov While the ligand itself was inactive, its complexes with Copper(II), Nickel(II), and Cobalt(II) showed good antifungal activity. nih.gov The copper complex, in particular, exhibited greater activity than the others, which may be attributed to its higher stability. nih.gov The proposed mechanism suggests that metal ions, once chelated, become more lipophilic and can more easily penetrate the fungal cell wall, disrupting cellular processes. nih.govscispace.com

These results indicate that the pyrrolidinone skeleton is a promising starting point for the development of new compounds to combat pathogenic fungi. unimi.it

Exploration of Anticancer Activity and Antiproliferative Properties

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively studied for their potential as anticancer agents. bohrium.comnih.govresearchgate.net Synthetic pyrrolidine compounds with various modifications have demonstrated significant anti-proliferative activities against numerous cancer cell lines. bohrium.comnih.gov

Research into 5-oxopyrrolidine derivatives has revealed structure-dependent anticancer activity. nih.gov In a study using the A549 human lung adenocarcinoma cell line, a series of newly synthesized 5-oxopyrrolidine compounds were evaluated. nih.govresearchgate.net The most potent anticancer activity was observed in compounds 18-22 , which featured a free amino group resulting from deacetylation. nih.govresearchgate.net This suggests that the presence and accessibility of this functional group are important for the cytotoxic effect.

Similarly, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carbohydrazide derivatives were synthesized and evaluated for their anticancer activity against the same A549 cell line. mdpi.com The 3,4,5-trimethoxyphenyl (TMP) moiety is a known pharmacophore found in several potent anticancer agents, and its incorporation into the pyrrolidinone structure is a strategic approach to developing new therapeutic candidates. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of pyrrolidinone derivatives by identifying the structural features that govern their biological activity. nih.govgardp.org The diverse substitution patterns on the pyrrolidine ring allow for fine-tuning of the molecule's properties to enhance efficacy and reduce side effects. bohrium.comnih.gov

In the development of anticancer agents, modifications to the pyrrolidine scaffold, such as the introduction of spirooxindole, thiazole (B1198619), or coumarin (B35378) moieties, have yielded compounds with significant antiproliferative effects. bohrium.com For instance, in a series of 5-oxopyrrolidine derivatives tested against A549 lung cancer cells, compounds with a free amino group demonstrated the most potent activity. nih.govresearchgate.net Conversely, related hydrazones showed weak to no anticancer effects, highlighting the critical role of specific functional groups in determining cytotoxicity. nih.gov

The strategic design of molecules based on SAR allows for the development of more active and less toxic drug candidates. researchgate.net This approach involves understanding how different substituents on the pyrrolidine ring interact with biological targets to inhibit cancer cell growth. researchgate.netresearchgate.net

Understanding the mechanism of action is a key aspect of developing new anticancer drugs. For some pyrrolidine derivatives, the cellular target has been identified as the proteasome. nih.gov The proteasome is a cellular complex responsible for degrading unneeded or damaged proteins, and its inhibition can lead to the accumulation of proteins that trigger programmed cell death (apoptosis) in cancer cells. nih.gov

One study found that pyrrolidine dithiocarbamate (B8719985) (PDTC), when combined with zinc, can inhibit proteasome activity. nih.gov This treatment led to the accumulation of proteasome substrates like p53 and p21 in HeLa cells. nih.gov The inhibition was further evidenced by the formation of ubiquitinated inclusions in the centrosome, a hallmark of proteasome inhibition. nih.gov In vitro assays confirmed that zinc directly inhibited the proteasomal degradation of proteins. nih.gov

Other studies have focused on designing peptide aldehydes based on the pyrrolidinone structure to act as potent and selective inhibitors of the 20S proteasome. nih.gov The design of these inhibitors is often guided by the crystal structure of the proteasome, allowing for the creation of molecules that fit precisely into the active sites of the complex. nih.gov These mechanistic insights are vital for the rational design of next-generation anticancer agents based on the pyrrolidinone scaffold.

Allosteric Modulation of Receptors by Pyrrolidinone Derivatives

Beyond direct inhibition of enzymes or antimicrobial action, pyrrolidinone derivatives have also been investigated as allosteric modulators of receptors. acs.orgnih.gov Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can modify the receptor's response to its natural ligand. nih.gov This can involve either enhancing the response (positive allosteric modulation, PAM) or reducing it (negative allosteric modulation, NAM). nih.gov

A series of novel 2-pyrrolidone derivatives have been identified as negative allosteric modulators (NAMs) of the GluN2B-containing N-methyl-d-aspartate (NMDA) receptors. acs.orgnih.gov These compounds target the ifenprodil (B1662929) binding site, which is an allosteric site on the NMDA receptor. acs.orgnih.gov This modulation represents a novel therapeutic approach for certain neurological disorders. acs.org

In another example, pyrrolone derivatives have been developed as intracellular allosteric modulators for chemokine receptors, specifically CCR1 and CCR2. acs.org These ligands bind to an allosteric site within the cell, inhibiting the receptor in a noncompetitive manner with respect to the chemokine that binds on the outside. acs.org This intracellular binding site is conserved among several chemokine receptors, opening up possibilities for designing selective or multi-targeted inhibitors. acs.org The study of allosteric modulation by pyrrolidinone derivatives is a sophisticated area of drug discovery that offers the potential for highly specific and effective therapeutic interventions.

Potential in Modifying Bio-activity of Peptides through Structural Integration

The integration of non-proteinogenic amino acids and their derivatives into peptide structures represents a powerful strategy for modulating their biological activity, stability, and therapeutic potential. Derivatives of Methyl 2-(5-oxopyrrolidin-2-yl)acetate, which are precursors to the pyroglutamyl (pGlu) moiety, are of significant interest in this field of peptidomimetics. mdpi.com The introduction of a pyroglutamyl residue at the N-terminus of a peptide can induce profound changes in its physicochemical properties, which in turn can significantly alter its biological function. nih.govresearchgate.net

The primary mechanism by which the pyroglutamyl moiety modifies peptide activity is through the introduction of a conformationally constrained lactam ring at the N-terminus. researchgate.netsciopen.com This modification has two major consequences:

Enhanced Proteolytic Stability : The cyclized structure of the pyroglutamyl residue blocks the free N-terminal amine, rendering the peptide resistant to degradation by exopeptidases such as aminopeptidases. nih.govnih.gov This increased stability extends the peptide's half-life in vivo, which is a critical attribute for therapeutic agents.

Conformational Rigidity : The rigid γ-lactam ring reduces the conformational flexibility of the peptide backbone. nih.gov This can pre-organize the peptide into a bioactive conformation that is optimal for receptor binding, thereby enhancing its potency and specificity. nih.govnih.gov

The functional importance of N-terminal pyroglutamylation is evident in numerous endogenous peptides and proteins. For many of these molecules, the pGlu residue is essential for their physiological activity. For instance, the biological activities of hypothalamic hormones like Thyrotropin-releasing hormone (TRH) and Gonadotropin-releasing hormone (GnRH) are dependent on their N-terminal pGlu structure. nih.govthieme-connect.de

Research into monocyte chemoattractant proteins (MCPs) has demonstrated that the pGlu moiety is required for efficient binding to their cell surface receptors. nih.gov Studies comparing partially and fully cyclized MCP-2 revealed that the fully pGlu-modified version had a significantly higher chemotactic activity on myelomonocytic cells. nih.gov Similarly, the antitumor activity of bullfrog ribonuclease 3 (RNase 3) is critically dependent on its N-terminal pyroglutamate (B8496135). The pGlu residue helps to stabilize the N-terminal α-helix and maintain the correct ionization state of catalytic histidine residues, which is essential for its cytotoxicity against cancer cells. nih.gov

However, the impact of pyroglutamylation is not always beneficial. In the context of neurodegenerative diseases, this modification has been linked to pathology. N-terminally truncated and pyroglutamylated forms of the amyloid-β (Aβ) peptide are major components of the amyloid plaques found in Alzheimer's disease brains. nih.gov The modification increases the hydrophobicity of the Aβ peptide, promoting its aggregation and subsequent neurotoxicity. nih.govnih.gov

The following table summarizes key research findings on how the structural integration of a pyroglutamyl residue modifies the bio-activity of various peptides.

| Peptide/Protein | Modification | Key Finding on Bio-activity | Reference |

|---|---|---|---|

| Monocyte Chemoattractant Protein 2 (MCP-2) | N-terminal Pyroglutamate (pGlu) Formation | Fully cyclized pGlu-MCP-2 showed one order of magnitude higher chemotactic activity compared to the partially cyclized form. The pGlu residue is crucial for receptor binding. | nih.gov |

| Bullfrog Ribonuclease 3 (RNase 3) | N-terminal Pyroglutamate (pGlu) vs. N-terminal Methionine | The pGlu-containing recombinant protein (pRNase 3) exhibited significant cytotoxicity against HeLa cells, whereas the unmodified version (mqRNase 3) did not. The pGlu residue is essential for structural integrity and catalytic activity. | nih.gov |

| Amyloid-β (Aβ) Peptide | N-terminal Pyroglutamylation at position 3 (AβN3(pE)) | The pyroglutamylated form of Aβ is more hydrophobic, aggregates more rapidly, and is a predominant component in Alzheimer's disease plaques, contributing to neurotoxicity. | nih.govnih.gov |

| Thyrotropin-releasing hormone (TRH) | N-terminal Pyroglutamate (pGlu) | The pGlu residue is a naturally occurring modification that is essential for its hormonal activity and stability against degradation. | thieme-connect.de |

| Gonadotropin-releasing hormone (GnRH) | N-terminal Pyroglutamate (pGlu) | The N-terminal pGlu structure is critical for the biological function of this primary regulator of the hypothalamus-pituitary-gonadal axis. | nih.gov |

Metabolic Investigations and Biotransformation Pathways

In Vitro Phase I Metabolic Transformations

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, thereby increasing the polarity of the compound and preparing it for Phase II conjugation or excretion. fiveable.mewikipedia.org For Methyl 2-(5-oxopyrrolidin-2-yl)acetate, several Phase I reactions can be postulated based on its chemical structure.

Hydroxylation is a common metabolic pathway for cyclic compounds, often mediated by cytochrome P450 enzymes. wikipedia.org For compounds containing a pyrrolidine (B122466) ring, hydroxylation can occur at various positions. In the case of this compound, the carbon atoms of the pyrrolidine ring are potential sites for hydroxylation. This metabolic step would introduce a hydroxyl group, leading to the formation of more polar metabolites. Studies on other pyrrolidine-containing compounds have demonstrated that such hydroxylations are a key part of their metabolic profiles. nih.gov

Illustrative Research Findings: While specific studies on this compound are not available, hypothetical in vitro incubation with human liver microsomes could yield the following hydroxylated metabolites. The formation of these metabolites would likely be dependent on the specific cytochrome P450 isoforms involved.

| Metabolite | Position of Hydroxylation | Postulated Enzyme |

|---|---|---|

| Methyl 2-(3-hydroxy-5-oxopyrrolidin-2-yl)acetate | C3 of Pyrrolidine Ring | CYP3A4, CYP2D6 |

| Methyl 2-(4-hydroxy-5-oxopyrrolidin-2-yl)acetate | C4 of Pyrrolidine Ring | CYP2C9, CYP2C19 |

The ketone group at the 5-position of the pyrrolidinone ring is susceptible to reduction, a common metabolic fate for many ketone-containing compounds. nih.govmasterorganicchemistry.comwikipedia.org This bioreduction would convert the ketone to a secondary alcohol, yielding a hydroxylated metabolite. This transformation is often catalyzed by carbonyl reductases. The resulting alcohol metabolite would have increased polarity compared to the parent compound.

Illustrative Research Findings: An in vitro study using human liver cytosol, which contains various reductases, could be expected to produce the following metabolite. The stereochemistry of the resulting hydroxyl group would be dependent on the specific enzymes involved.

| Metabolite | Metabolic Reaction | Postulated Enzyme |

|---|---|---|

| Methyl 2-(5-hydroxypyrrolidin-2-yl)acetate | Ketone Reduction | Carbonyl Reductases |

The lactam structure within the 5-oxopyrrolidine ring can undergo hydrolytic cleavage. This ring-opening reaction would result in the formation of a linear amino acid derivative. Such hydrolytic processes can be enzyme-mediated, for instance by lactamases, or can occur spontaneously under certain physiological conditions. nih.govresearchgate.netmdpi.comoup.com The opening of the pyrrolidine ring would significantly alter the structure of the compound and increase its polarity. Studies on other lactam-containing molecules have shown that ring opening is a possible metabolic pathway.

Illustrative Research Findings: Incubation of this compound in human plasma or with liver homogenates could potentially lead to the formation of the following ring-opened metabolite.

| Metabolite | Metabolic Reaction | Postulated Enzyme |

|---|---|---|

| 4-amino-5-methoxy-5-oxopentanoic acid | Hydrolytic Ring Opening | Amidases/Lactamases |

In Vitro Phase II Metabolic Transformations

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate. These reactions further increase the water solubility of the compound, facilitating its excretion from the body.

The hydroxylated metabolites formed during Phase I metabolism are prime candidates for glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to the hydroxyl group. wikipedia.org Glucuronide conjugates are generally highly water-soluble and readily excreted in urine or bile. The glucuronidation of hydroxylated pyrrolidine rings has been observed for other compounds. researchgate.netnih.gov

Illustrative Research Findings: Following the formation of hydroxylated metabolites in Phase I, subsequent incubation with human liver microsomes fortified with UDP-glucuronic acid could yield the corresponding glucuronide conjugates.

| Parent Metabolite | Glucuronide Conjugate | Postulated Enzyme |

|---|---|---|

| Methyl 2-(3-hydroxy-5-oxopyrrolidin-2-yl)acetate | Methyl 2-(3-(β-D-glucuronidyloxy)-5-oxopyrrolidin-2-yl)acetate | UGT1A family, UGT2B family |

| Methyl 2-(5-hydroxypyrrolidin-2-yl)acetate | Methyl 2-(5-(β-D-glucuronidyloxy)pyrrolidin-2-yl)acetate | UGT1A family, UGT2B family |

In addition to glucuronidation, sulfation is another important Phase II conjugation pathway for hydroxylated metabolites. This reaction is catalyzed by sulfotransferases (SULTs) and involves the transfer of a sulfonate group to the hydroxyl moiety. nih.gov The resulting sulfate conjugates are also highly polar and readily eliminated from the body.

Illustrative Research Findings: Using human liver cytosol supplemented with the sulfonate donor PAPS (3'-phosphoadenosine-5'-phosphosulfate), the hydroxylated metabolites of this compound could undergo sulfation.

| Parent Metabolite | Sulfate Conjugate | Postulated Enzyme |

|---|---|---|

| Methyl 2-(4-hydroxy-5-oxopyrrolidin-2-yl)acetate | Methyl 2-(5-oxo-4-(sulfooxy)pyrrolidin-2-yl)acetate | SULT1A1, SULT1E1 |

Identification of Key Metabolites using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the identification and structural elucidation of drug metabolites in biological matrices. Coupled with liquid chromatography (LC), HRMS provides high accuracy mass measurements, enabling the determination of elemental compositions for parent compounds and their metabolites. While specific metabolic studies on this compound are not extensively reported in publicly available literature, potential metabolites can be hypothesized based on common metabolic reactions.

The primary metabolic pathways for this compound are expected to involve hydrolysis of the methyl ester and oxidation of the pyrrolidone ring. Hydrolysis of the methyl ester group would yield the corresponding carboxylic acid, 2-(5-oxopyrrolidin-2-yl)acetic acid. This reaction is a common metabolic fate for ester-containing compounds. americanpharmaceuticalreview.comnih.govmdpi.com

Oxidative metabolism, primarily mediated by cytochrome P450 enzymes, could lead to the formation of several hydroxylated metabolites. nih.gov The pyrrolidone ring offers multiple sites for potential hydroxylation. Based on the metabolism of structurally related compounds like N-methyl-2-pyrrolidone, oxidation is likely to occur at the C3, C4, or C5 positions of the pyrrolidone ring. researchgate.net This would result in the formation of various mono-hydroxylated isomers of this compound. Further oxidation could also lead to the formation of di-hydroxylated species or subsequent conjugation reactions.

The table below outlines the potential key metabolites of this compound that could be identified using high-resolution mass spectrometry.

| Putative Metabolite | Metabolic Reaction | Molecular Formula | Exact Mass (Da) |

| 2-(5-oxopyrrolidin-2-yl)acetic acid | Ester Hydrolysis | C6H9NO3 | 143.0582 |

| Methyl 2-(3-hydroxy-5-oxopyrrolidin-2-yl)acetate | Hydroxylation | C7H11NO4 | 173.0688 |

| Methyl 2-(4-hydroxy-5-oxopyrrolidin-2-yl)acetate | Hydroxylation | C7H11NO4 | 173.0688 |

| Methyl 2-(5-hydroxy-5-oxopyrrolidin-2-yl)acetate | Hydroxylation | C7H11NO4 | 173.0688 |

This table is based on predicted metabolic pathways and not on experimentally confirmed data for this compound.

Role of Human Cytochrome P450 Enzymes (CYPs) and Other Enzymes in Metabolism

The biotransformation of this compound is likely to be carried out by several enzyme systems in the human body, primarily carboxylesterases and cytochrome P450 (CYP) enzymes.

Carboxylesterases (CES) are the principal enzymes responsible for the hydrolysis of ester-containing compounds. americanpharmaceuticalreview.comnih.govmdpi.comclinpgx.org It is highly probable that human carboxylesterases, such as hCE1 and hCE2 which are abundantly expressed in the liver and intestine respectively, would catalyze the hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid metabolite, 2-(5-oxopyrrolidin-2-yl)acetic acid. nih.gov This conversion would increase the polarity of the molecule, facilitating its excretion.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the oxidative metabolism of a wide array of xenobiotics. nih.gov The hydroxylation of the pyrrolidone ring of this compound would be primarily mediated by various CYP isoforms. While the specific CYPs involved have not been identified for this compound, major drug-metabolizing CYPs such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 are potential candidates based on their broad substrate specificities. nih.gov These enzymes would catalyze the insertion of a hydroxyl group at different positions on the pyrrolidone ring, leading to the formation of various hydroxylated metabolites.

Following primary metabolism by CES and CYPs, the resulting metabolites could undergo further Phase II conjugation reactions, such as glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govxenotech.commdpi.com The hydroxyl groups introduced by CYP enzymes and the carboxylic acid group formed by carboxylesterases could serve as sites for glucuronide conjugation, further increasing their water solubility and facilitating their elimination from the body.

The table below summarizes the potential enzymes involved in the metabolism of this compound and their respective roles.

| Enzyme Family | Specific Enzyme (Putative) | Metabolic Reaction | Resulting Metabolite |

| Carboxylesterases | hCE1, hCE2 | Ester Hydrolysis | 2-(5-oxopyrrolidin-2-yl)acetic acid |

| Cytochrome P450 | CYP3A4, CYP2D6, CYP2C9, etc. | Hydroxylation | Hydroxylated derivatives of this compound |

| UDP-glucuronosyltransferases | Various UGT isoforms | Glucuronidation | Glucuronide conjugates of hydroxylated and carboxylated metabolites |

This table outlines the probable enzymatic pathways and is subject to confirmation by specific in vitro and in vivo metabolic studies.

Advanced Spectroscopic and Analytical Methodologies in the Study of Methyl 2 5 Oxopyrrolidin 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methyl 2-(5-oxopyrrolidin-2-yl)acetate. Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the number and types of hydrogen and carbon atoms present in this compound.

The ¹H NMR spectrum reveals distinct signals for the protons in the pyrrolidinone ring, the acetate (B1210297) side chain, and the methyl ester group. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the carbon adjacent to the carbonyl group and the nitrogen atom in the pyrrolidinone ring are expected to appear at a lower field due to deshielding effects. The methyl protons of the ester group typically present as a sharp singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each of the seven carbon atoms in the molecule. The carbonyl carbons of the lactam and the ester are characteristically found at the downfield end of the spectrum (typically δ > 170 ppm). The methoxy (B1213986) carbon of the ester appears at a distinct chemical shift, while the carbons of the pyrrolidinone ring and the acetate side chain resonate at intermediate frequencies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 4.1 - 4.3 (m) | 55 - 58 |

| C3-H₂ | 1.9 - 2.1 (m), 2.2 - 2.4 (m) | 28 - 32 |

| C4-H₂ | 2.2 - 2.4 (m) | 24 - 28 |

| C5 (C=O) | - | 178 - 182 |

| CH₂ (acetate) | 2.5 - 2.7 (dd), 2.8 - 3.0 (dd) | 38 - 42 |

| C=O (ester) | - | 170 - 174 |

| OCH₃ | 3.6 - 3.8 (s) | 50 - 53 |

| NH | 7.5 - 8.5 (br s) | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. 's' denotes singlet, 'dd' denotes doublet of doublets, 'm' denotes multiplet, and 'br s' denotes broad singlet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, cross-peaks would be expected between the C2-H proton and the C3-H₂ protons, and between the C3-H₂ and C4-H₂ protons within the pyrrolidinone ring. Correlations would also be observed between the C2-H proton and the diastereotopic protons of the acetate CH₂ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of this compound would show cross-peaks connecting each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D NMR spectra. For example, the signal for the OCH₃ protons would correlate with the OCH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include correlations from the OCH₃ protons to the ester carbonyl carbon, from the acetate CH₂ protons to the ester carbonyl carbon and C2 of the pyrrolidinone ring, and from the NH proton to the lactam carbonyl carbon (C5) and C2.

DEPT-135 NMR for Carbon Type Differentiation

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is a valuable tool for distinguishing between different types of carbon atoms based on the number of attached protons. researchgate.netlibretexts.org In a DEPT-135 spectrum, CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (like the carbonyl carbons) are not observed in a DEPT-135 spectrum. researchgate.net For this compound, the DEPT-135 spectrum would show positive signals for the CH (C2) and OCH₃ groups, and negative signals for the CH₂ groups at C3, C4, and the acetate side chain. This information, combined with the standard ¹³C NMR spectrum, allows for the definitive assignment of all carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

GC-MS and LC-MS Applications in Metabolism and Derivatization Studies

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry.

GC-MS: For GC-MS analysis, derivatization of this compound may be necessary to increase its volatility. Studies on related pyroglutamic acid derivatives have utilized derivatization to form methyl esters or other volatile derivatives for GC-MS analysis, which can be useful in metabolism studies to identify and quantify the compound and its metabolites in biological matrices. researchgate.net The fragmentation patterns observed in the mass spectrum provide a fingerprint for the compound and its derivatives.

LC-MS: LC-MS is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound and its metabolites without the need for derivatization. caymanchem.comchemscene.com This technique is widely used in metabolic profiling and in monitoring the derivatization reactions of the compound. The high sensitivity and selectivity of LC coupled with tandem mass spectrometry (LC-MS/MS) allow for the detection and structural elucidation of metabolites even at low concentrations.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is commonly used in conjunction with LC-MS for the analysis of polar molecules. ESI-MS is ideal for determining the molecular weight of this compound. The compound is expected to readily form a protonated molecule [M+H]⁺ in the positive ion mode, with a corresponding m/z value that confirms its molecular weight of 157.17 g/mol . bldpharm.comsigmaaldrich.com By adjusting the cone voltage, fragmentation can be induced, providing valuable structural information. The fragmentation pattern would likely involve the loss of the methoxy group, the entire ester side chain, or cleavage of the pyrrolidinone ring, which helps to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

The most prominent features in the IR spectrum of this compound are the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups—one in the lactam ring and one in the ester moiety—distinct absorption bands are expected. The lactam C=O stretch typically appears at a lower wavenumber compared to an acyclic amide due to ring strain, generally in the range of 1670-1700 cm⁻¹. The ester C=O stretch is expected to be observed at a higher frequency, typically in the 1730-1750 cm⁻¹ region. wikipedia.org

Another key feature is the N-H stretching vibration of the secondary amide within the lactam ring, which is expected to produce a broad band in the region of 3200-3400 cm⁻¹. The C-N stretching vibration of the lactam will also be present, typically around 1250-1350 cm⁻¹. Furthermore, the C-O stretching vibrations of the ester group will give rise to two bands, one for the C(=O)-O part and another for the O-CH₃ part, usually found between 1000 and 1300 cm⁻¹. The presence of sp³ hybridized C-H bonds in the pyrrolidine (B122466) ring and the acetate side chain will be evidenced by stretching vibrations just below 3000 cm⁻¹.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Lactam N-H | Stretch | 3200-3400 | Medium-Strong, Broad |

| Alkyl C-H | Stretch | 2850-2960 | Medium |

| Ester C=O | Stretch | 1730-1750 | Strong, Sharp |

| Lactam C=O | Stretch | 1670-1700 | Strong, Sharp |

| Lactam C-N | Stretch | 1250-1350 | Medium |

| Ester C-O | Stretch | 1000-1300 | Medium |

This table is predictive and based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Actual experimental values may vary slightly.

X-ray Diffraction Crystallography for Solid-State Structure Determination

For this compound, obtaining a single crystal suitable for X-ray analysis would be the first critical step. The resulting crystallographic data would provide invaluable information. For instance, the planarity of the lactam ring and the conformation of the acetate side chain relative to the ring could be determined. The N-H group and the carbonyl oxygen of the lactam are capable of forming strong intermolecular hydrogen bonds, which would likely dominate the crystal packing, potentially forming dimeric structures or extended chains. mdpi.com The ester carbonyl could also participate in weaker C-H···O interactions.

Although a specific crystal structure for this compound is not publicly available as of this writing, analysis of related pyrrolidine structures suggests that the five-membered ring would likely adopt an envelope or twisted conformation to minimize steric strain. researchgate.net The precise bond lengths of the C=O, C-N, and C-O bonds, and the bond angles within the pyrrolidinone ring and the ester group would be determined with high precision.

Information Obtainable from a Hypothetical X-ray Crystal Structure Analysis

| Structural Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-C). |

| Bond Angles | Angles between three connected atoms, defining the geometry. |

| Torsion Angles | Angles describing the rotation around a bond, defining the conformation. |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds and other non-covalent interactions. |

| Crystal Packing | The overall arrangement of molecules in the three-dimensional lattice. |

This table outlines the type of data that would be generated from an X-ray diffraction experiment. Specific values are dependent on successful crystallization and analysis.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of chemical compounds. For a moderately polar compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, with the choice often depending on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for separating components of a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.gov In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical mobile phase would consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid like formic acid or phosphoric acid to ensure good peak shape by suppressing the ionization of any acidic or basic functionalities. sielc.comfda.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the lactam and ester carbonyl groups provide chromophores that absorb in the low UV region (around 210-225 nm). By analyzing the chromatogram, the purity of the sample can be determined by the area percentage of the main peak relative to any impurity peaks.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given its molecular weight and functional groups, this compound should have sufficient volatility and thermal stability to be analyzed by GC, likely with an appropriate column and temperature program. The technique is often coupled with a mass spectrometer (GC-MS), which provides both retention time data for separation and mass spectral data for the identification of the compound and any impurities. researchgate.netmdpi.com

For a GC analysis, a polar capillary column (e.g., a wax-type or a phenyl-substituted polysiloxane column) would be appropriate to achieve good separation based on the polarity of the analyte. The injector and detector temperatures would need to be optimized to ensure efficient volatilization without thermal decomposition. The oven temperature would be programmed to ramp up, allowing for the elution of the compound in a reasonable time with good peak shape.

Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Conditions |

| HPLC | Stationary Phase | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol mixture containing 0.1% Formic Acid. | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~210 nm | |

| Temperature | Ambient or controlled (e.g., 30 °C) | |

| GC | Stationary Phase | Polar capillary column (e.g., Carbowax or DB-5ms) |

| Carrier Gas | Helium or Hydrogen | |

| Inlet Temperature | 250 °C | |

| Oven Program | e.g., 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min | |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This table provides generalized starting conditions for method development. The optimal parameters would need to be determined experimentally.

Computational and Theoretical Investigations of Methyl 2 5 Oxopyrrolidin 2 Yl Acetate and Its Derivatives

Molecular Modeling for Conformational Analysis and Structural Predictions

Molecular modeling is a cornerstone of computational chemistry, used to predict the three-dimensional arrangement of atoms in a molecule and to explore its conformational flexibility. For a molecule such as Methyl 2-(5-oxopyrrolidin-2-yl)acetate, which contains a five-membered pyrrolidinone ring and a flexible acetate (B1210297) side chain, understanding its preferred conformations is crucial for predicting its biological activity and chemical reactivity.

Computational conformational analysis is essential for both detailed studies of single molecules and for the high-throughput generation of 3D structures for virtual screening libraries. nih.gov Software packages like the Molecular Operating Environment (MOE) employ several methods to explore the conformational space of a molecule: nih.govmolsis.co.jp

Systematic Search: This method involves the systematic rotation of dihedral angles of all rotatable bonds to generate a comprehensive set of possible conformations. molsis.co.jp

Stochastic Search: This approach uses random assignments of dihedral angles and can also invert stereochemistry where allowed, providing a broader, albeit less exhaustive, search of the conformational landscape. molsis.co.jp

LowModeMD Search: This technique utilizes a short molecular dynamics simulation to explore conformations accessible at low energies. molsis.co.jp

Molecular Docking Simulations to Elucidate Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govplos.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates within the active site of a biological target. nih.gov For derivatives of this compound, docking simulations can elucidate how these compounds interact with various enzymes and receptors, providing a rationale for their observed biological activities. smolecule.com

The process generally involves preparing the 3D structure of the protein and optimizing the ligand's geometry. plos.org The docking algorithm then samples a large number of possible binding poses and scores them based on an energy function. arxiv.org The results highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. najah.edu